molecular formula C24H19N3O4 B5103260 2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B5103260
M. Wt: 413.4 g/mol
InChI Key: QHJLRIMASWOMMP-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the ethoxy and nitro groups can be done through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the carboxamide group through a condensation reaction between the quinoline derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(4-carboxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide.

    Reduction: 2-(4-ethoxyphenyl)-N-(4-aminophenyl)quinoline-4-carboxamide.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

    Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the ethoxy and nitro groups.

    2-(4-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide: Has a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-N-(4-aminophenyl)quinoline-4-carboxamide: Has an amino group instead of a nitro group.

Uniqueness

2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is unique due to the presence of both ethoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-2-31-19-13-7-16(8-14-19)23-15-21(20-5-3-4-6-22(20)26-23)24(28)25-17-9-11-18(12-10-17)27(29)30/h3-15H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLRIMASWOMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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